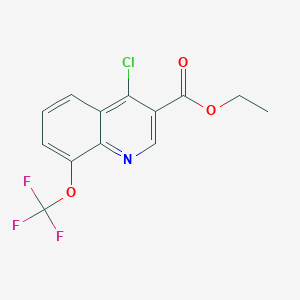

4-Chloro-8-(trifluoromethoxy)quinoline-3-carboxylic acid ethyl ester

Description

IUPAC Nomenclature and Systematic Naming

The International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for quinoline derivatives with multiple substituents. The systematic IUPAC name is designated as ethyl 4-chloro-8-(trifluoromethoxy)quinoline-3-carboxylate, which precisely describes the structural arrangement of all functional groups. This nomenclature system begins with the ethyl ester designation, followed by the quinoline core with positional indicators for each substituent. The numbering system for quinoline derivatives places the nitrogen atom at position 1, with subsequent carbon atoms numbered consecutively around the bicyclic structure.

Alternative systematic names found in chemical databases include 4-Chloro-8-(trifluoromethoxy)quinoline-3-carboxylic acid ethyl ester, which represents the acid-first nomenclature approach. This naming convention emphasizes the carboxylic acid derivative nature of the compound while maintaining clear identification of all substituent positions. The systematic naming also accommodates various database-specific formatting requirements, with some sources presenting the name as 4-Chloro-8-trifluoromethoxy-quinoline-3-carboxylic acid ethyl ester. These nomenclature variations maintain chemical accuracy while adapting to different database indexing systems and search algorithms.

The quinoline numbering system follows established heterocyclic nomenclature rules, where the benzene ring is fused to a pyridine ring. Position 3 corresponds to the carbon adjacent to the nitrogen atom on the pyridine side, position 4 represents the carbon between positions 3 and the fused benzene ring, and position 8 indicates the carbon ortho to the fusion point on the benzene ring. This systematic approach ensures unambiguous identification of substituent locations and facilitates accurate chemical communication across research platforms.

Molecular Formula and Isomeric Designations

The molecular formula for this compound is established as C₁₃H₉ClF₃NO₃, representing a precise atomic composition that accounts for all constituent elements. This formula indicates thirteen carbon atoms, nine hydrogen atoms, one chlorine atom, three fluorine atoms, one nitrogen atom, and three oxygen atoms. The molecular weight is consistently reported as 319.66 grams per mole across multiple chemical databases, providing a reliable reference for analytical and synthetic applications.

The structural arrangement of atoms within this molecular formula creates a unique three-dimensional configuration that distinguishes it from potential isomers. The quinoline core structure constrains the overall molecular geometry, while the specific positioning of substituents eliminates the possibility of positional isomers with identical molecular formulas. The trifluoromethoxy group at position 8 and the chlorine atom at position 4 create a specific substitution pattern that cannot be rearranged without changing the fundamental chemical identity of the compound.

The ethyl ester functionality at position 3 represents the only potential site for stereochemical variation, though the planar nature of the carboxylate group minimizes configurational complexity. The molecular formula encompasses all atoms required for the complete structural representation, including the ester linkage carbons and the trifluoromethoxy fluorine atoms. This comprehensive atomic accounting ensures accurate molecular weight calculations and facilitates precise analytical method development for compound identification and quantification.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₉ClF₃NO₃ | |

| Molecular Weight | 319.66 g/mol | |

| Heavy Atom Count | 20 | |

| Formal Charge | 0 | |

| Hydrogen Bond Donors | 0 | |

| Hydrogen Bond Acceptors | 6 |

SMILES, InChI, and InChIKey Representations

The Simplified Molecular Input Line Entry System representation for this compound is documented as CCOC(=O)c1cnc2c(OC(F)(F)F)cccc2c1Cl. This SMILES notation provides a linear text representation that captures the complete molecular structure, including stereochemistry and connectivity patterns. The notation begins with the ethyl ester group (CCOC(=O)), followed by the quinoline core with substituents, effectively encoding the three-dimensional molecular structure in a computer-readable format.

Alternative SMILES representations found in chemical databases include O=C(OCC)C1=C(Cl)C2=C(C(OC(F)(F)F)=CC=C2)N=C1, which presents the same structural information with different atom ordering. This variation demonstrates the flexibility of SMILES notation while maintaining chemical accuracy and structural completeness. Both representations accurately describe the molecular connectivity and can be used interchangeably for database searches and computational chemistry applications.

The International Chemical Identifier for this compound is InChI=1S/C13H9ClF3NO3/c1-2-20-12(19)8-6-18-11-7(10(8)14)4-3-5-9(11)21-13(15,16)17/h3-6H,2H2,1H3. This standardized identifier provides a unique, non-proprietary representation that facilitates international chemical communication and database integration. The InChI format includes connectivity layers, hydrogen atom accounting, and stereochemical information in a hierarchical structure that ensures universal chemical identification.

The corresponding InChIKey is XDUCCTPHMSLSKV-UHFFFAOYSA-N, which represents a fixed-length hash derived from the full InChI string. This compact identifier serves as a unique molecular fingerprint that enables rapid database searches and chemical structure matching. The InChIKey format provides a standardized method for chemical identification that is independent of nomenclature variations and database-specific formatting requirements.

CAS Registry Number and Identifiers

The Chemical Abstracts Service Registry Number for this compound is 1040013-63-5, which serves as the primary identifier for this compound in chemical databases and regulatory documentation. This unique numerical identifier provides unambiguous chemical identification that transcends nomenclature variations and language barriers. The CAS Registry Number system ensures accurate compound tracking across scientific literature, patent databases, and commercial chemical suppliers.

The PubChem Compound Identifier for this molecule is documented as CID 29272013, providing additional database-specific identification within the National Center for Biotechnology Information chemical database system. This identifier facilitates cross-referencing between different chemical information platforms and enables comprehensive literature searching for research applications. The PubChem CID serves as a stable reference point for accessing detailed chemical property data and biological activity information.

The Molecular Design Limited Number assigned to this compound is MFCD13366286, which represents another standardized identifier used in chemical inventory systems and commercial databases. This MDL Number provides compatibility with various chemical informatics platforms and enables seamless data integration across different research environments. The MDL system offers additional metadata organization that supports advanced chemical structure searching and property prediction applications.

Properties

IUPAC Name |

ethyl 4-chloro-8-(trifluoromethoxy)quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClF3NO3/c1-2-20-12(19)8-6-18-11-7(10(8)14)4-3-5-9(11)21-13(15,16)17/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDUCCTPHMSLSKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=C1Cl)C=CC=C2OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30651943 | |

| Record name | Ethyl 4-chloro-8-(trifluoromethoxy)quinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30651943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1040013-63-5 | |

| Record name | Ethyl 4-chloro-8-(trifluoromethoxy)quinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30651943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-chloro-8-(trifluoromethoxy)quinoline-3-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-chloroquinoline-3-carboxylic acid.

Introduction of Trifluoromethoxy Group: The trifluoromethoxy group is introduced through a nucleophilic substitution reaction using a suitable trifluoromethylating agent.

Esterification: The carboxylic acid group is then esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-8-(trifluoromethoxy)quinoline-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the quinoline ring.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.

Oxidizing Agents: Oxidizing agents such as potassium permanganate can be used for oxidation reactions.

Reducing Agents: Reducing agents like sodium borohydride are used for reduction reactions.

Acids and Bases: Hydrolysis reactions typically involve the use of acids or bases to catalyze the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while hydrolysis results in the formation of 4-chloro-8-(trifluoromethoxy)quinoline-3-carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

4-Chloro-8-(trifluoromethoxy)quinoline-3-carboxylic acid ethyl ester has been explored for its potential as an antimicrobial agent. Quinoline derivatives are known for their broad-spectrum antibacterial and antifungal properties, making this compound a candidate for further development in pharmaceuticals aimed at treating infections.

Synthesis of Active Pharmaceutical Ingredients (APIs)

This compound serves as an intermediate in the synthesis of various APIs. The presence of the chloro and trifluoromethoxy groups allows for further functionalization, leading to the development of novel therapeutic agents. For example, modifications to the quinoline structure can yield compounds with enhanced bioactivity against specific pathogens.

Dye-Sensitized Solar Cells (DSSCs)

The unique electronic properties of this compound enable its use in dye-sensitized solar cells (DSSCs). The trifluoromethoxy group can enhance the light absorption properties of the dye, improving the efficiency of energy conversion in solar applications.

Bioimaging and Sensors

Due to its ability to form complexes with metal ions, this compound can be utilized in bioimaging techniques and as a sensor for detecting metal ions in biological systems. The chloro substituent allows it to act as a bidentate ligand, facilitating coordination with various metal centers.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various quinoline derivatives, including this compound. Results indicated significant activity against Gram-positive bacteria, suggesting potential applications in developing new antibiotics.

Case Study 2: Synthesis of Novel APIs

Research focused on synthesizing new derivatives from this compound demonstrated its versatility as a building block for creating compounds with improved pharmacological profiles. Modifications led to derivatives exhibiting enhanced selectivity and potency against targeted diseases.

Mechanism of Action

The mechanism of action of ethyl 4-chloro-8-(trifluoromethoxy)quinoline-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It may act by inhibiting specific enzymes or interfering with cellular processes, although the exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline-3-carboxylic acid ethyl esters share structural similarities but differ in substituents at positions 4, 8, and 3. Below is a comparative analysis with key analogs:

Structural and Molecular Comparisons

Substituent Effects on Properties

- Electron-Withdrawing Groups: The trifluoromethoxy (-OCF₃) group in the target compound increases electrophilicity at the quinoline core compared to trifluoromethyl (-CF₃) . This makes the target compound more reactive in hydrolysis and nucleophilic aromatic substitution . Chlorine (4-position): Enhances stability and directs further functionalization (e.g., Suzuki couplings) .

- Steric and Electronic Effects: Methyl (-CH₃) at 8-position (e.g., Ethyl 4-chloro-8-methylquinoline-3-carboxylate) reduces steric hindrance, favoring reactions at the 3-position ester . Iodo (-I) at 8-position introduces steric bulk, limiting reactivity but enabling applications in radiopharmaceuticals .

Biological Activity

4-Chloro-8-(trifluoromethoxy)quinoline-3-carboxylic acid ethyl ester is a fluorinated quinoline derivative that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound's unique structural features, including the trifluoromethoxy group, contribute to its potential as an antimicrobial agent and its utility in drug development.

- Molecular Formula : C13H9ClF3NO3

- Molecular Weight : 331.66 g/mol

- CAS Number : 13366286

- SMILES Notation : O=C(OCC)C1=C(Cl)C2=C(C(OC(F)(F)F)=CC=C2)N=C1

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent. Below are key findings from recent research.

Antimicrobial Activity

Quinoline derivatives, including this compound, have been noted for their antimicrobial properties. The presence of halogen substituents (such as chlorine and trifluoromethyl groups) enhances the lipophilicity and membrane permeability of these compounds, facilitating their action against microbial cells. Studies indicate that the compound demonstrates significant efficacy against various bacterial strains, making it a candidate for further development in antimicrobial therapies .

Anticancer Potential

Research has shown that quinoline derivatives can inhibit specific kinases involved in cancer cell proliferation. For instance, structural modifications similar to those found in this compound have been linked to enhanced inhibition of Aurora A kinase, a target for cancer therapy. In vitro studies suggest that compounds with similar structures induce apoptosis in cancer cells by disrupting cell cycle progression .

Case Studies and Research Findings

Detailed Research Insights

- Mechanism of Action : The trifluoromethoxy group is believed to interact with cellular components, leading to increased pH levels within endosomes and subsequent destabilization of cell membranes. This mechanism enhances the delivery of therapeutic agents into target cells .

- Structure-Activity Relationship (SAR) : Studies indicate that modifications to the quinoline scaffold significantly affect biological activity. For example, replacing the ethyl ester with a free carboxylic acid group has been shown to improve kinase inhibition potency by facilitating critical hydrogen bonding interactions within the active site .

Q & A

Q. What are the standard synthetic routes for 4-chloro-8-(trifluoromethoxy)quinoline-3-carboxylic acid ethyl ester?

Methodological Answer: The compound is typically synthesized via multi-step reactions involving halogenation and esterification. A common approach includes:

Williamson Ether Synthesis : Substituted phenols react with ethyl 2-(halomethyl)quinoline-3-carboxylates under basic conditions to form ether linkages at the 8-position .

Ester Hydrolysis and Functionalization : Subsequent hydrolysis of the ethyl ester group (e.g., using NaOH or LiOH) generates the carboxylic acid intermediate, which is re-esterified to introduce the trifluoromethoxy group .

Catalytic Halogenation : Palladium catalysts (e.g., Pd(PPh₃)₄) are employed for selective chlorination at the 4-position .

Q. How is the purity and structural integrity of this compound validated?

Methodological Answer: Analytical techniques include:

Q. What are the key solubility and stability considerations for handling this compound?

Methodological Answer:

- Solubility : The ethyl ester moiety enhances lipophilicity, making it soluble in DMSO, THF, or dichloromethane. Aqueous solubility is poor (<0.1 mg/mL at 25°C) .

- Stability : Store at -20°C under inert gas (N₂/Ar) to prevent ester hydrolysis. Avoid prolonged exposure to light or moisture .

Advanced Research Questions

Q. How can substituent modifications at the 4-chloro and 8-trifluoromethoxy positions influence bioactivity?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies :

- 4-Chloro Group : Enhances electrophilicity, improving interactions with target enzymes (e.g., bacterial DNA gyrase) .

- 8-Trifluoromethoxy : Increases metabolic stability and membrane permeability due to fluorine’s electronegativity and lipophilicity .

- Rational Design : Replace Cl with Br or CF₃ to study steric/electronic effects on binding affinity .

Q. What experimental strategies resolve contradictions in reported antibacterial efficacy?

Methodological Answer:

Q. How is computational modeling used to optimize this compound’s pharmacokinetics?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Predict binding modes with target proteins (e.g., cytochrome P450 for metabolic stability) .

- ADMET Prediction : Tools like SwissADME estimate logP (∼3.2), BBB permeability (low), and CYP3A4 inhibition risk .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with antibacterial potency .

Q. What advanced spectroscopic techniques characterize its interaction with biological targets?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.